4-tert-Butylthiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229514. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

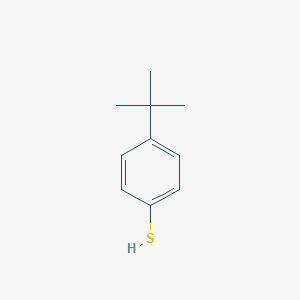

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXBFFHXJDZGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048196 | |

| Record name | 4-tert-Butylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2396-68-1 | |

| Record name | 4-tert-Butylthiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylbenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylthiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butylthiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLBENZENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ME8YQH3TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-tert-Butylthiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-tert-Butylthiophenol (also known as 4-tert-butylbenzenethiol), an organic compound with applications as an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and as a stabilizer in polymer systems.[1][2] This document details established synthetic methodologies, experimental protocols, and key characterization data to support research and development activities.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1][3][4] It is characterized by a distinct thiol odor and is sensitive to air.[3] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄S | [4] |

| Molecular Weight | 166.28 g/mol | [4] |

| Boiling Point | 238 °C (lit.) | [3] |

| Melting Point | -11 °C | [3] |

| Density | 0.964 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.5480 (lit.) | [3] |

| Water Solubility | Insoluble | [3] |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. The following sections detail three distinct and effective methods.

Synthesis from Thiophenol and Isobutylene

This method involves the Friedel-Crafts alkylation of thiophenol with isobutylene using a boron trifluoride-phosphoric acid complex as a catalyst.

To a mixture of 1100 grams (10.0 moles) of thiophenol and 300 grams of boron trifluoride-phosphoric acid complex, 620 grams (10.9 moles) of isobutylene is slowly added with stirring at 0°C. After the addition is complete, the mixture is stirred at 0-10°C for two hours. The reaction mixture is then heated to 70°C and stirred at 70-75°C for an additional two hours. After cooling to 25°C, the organic layer is separated from the catalyst layer and dissolved in 500 ml of toluene. The toluene solution is washed four times with 1000-ml portions of water and subsequently dried with magnesium sulfate. The toluene is removed in vacuo, and the residue is distilled to yield this compound.

-

Yield: 68%

-

Boiling Point of Product: 58°-60°C at 1.00 mm Hg

Caption: Synthesis of this compound from Thiophenol and Isobutylene.

Synthesis from p-tert-Butylbenzenesulfonyl Chloride

This procedure involves the reduction of p-tert-butylbenzenesulfonyl chloride to the corresponding thiophenol.

In a reaction vessel, 60.0 g of p-tert-butylbenzenesulfonyl chloride, 250 ml of water, and 150 ml of chlorosulfonic acid are combined and mechanically stirred. To this mixture, 1.3 g of triphenylphosphine, 5.7 g of iron, and 34 g of sodium sulfide are added. The reaction is carried out at 200°C for 4 hours, with progress monitored by TLC. After the reaction, the mixture is allowed to stand, and the aqueous layer is separated. The pH of the aqueous layer is adjusted to 1.0, and the organic phase is extracted. The solvent is concentrated, and the product is purified by distillation under reduced pressure.[1]

-

Yield: 93.7%[1]

Caption: Synthesis from p-tert-Butylbenzenesulfonyl Chloride.

Synthesis from tert-Butyl 4-(tert-butyl)phenyl Sulfide and Thiophenol

This route involves the transalkylation of tert-butyl 4-(tert-butyl)phenyl sulfide with thiophenol.

A mixture of tert-butyl 4-(tert-butyl)phenyl sulfide, thiophenol, and a boron trifluoride-phosphoric acid complex is slowly heated to 90°C and stirred for four hours. The reaction mixture is then cooled to 25°C. The organic layer is separated and purified to yield this compound.[1]

References

physicochemical properties of 4-tert-butylthiophenol

An In-depth Technical Guide to the Physicochemical Properties of 4-tert-butylthiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-tert-butylbenzenethiol, is an organic aromatic compound with the chemical formula C₁₀H₁₄S.[1][2] It is structurally characterized by a benzene ring substituted with a thiol (-SH) group and a tert-butyl group at the para position.[2] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, and is also utilized in the production of polymers, resins, and fragrances.[1][3][4] Its distinct thiol odor and reactivity make it a versatile component in various chemical processes.[1][3] At room temperature, it typically presents as a clear, colorless to pale yellow liquid.[2][5]

Core Physicochemical Properties

The key are summarized in the table below, providing a comprehensive overview for laboratory and industrial applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄S | [1][4] |

| Molecular Weight | 166.28 - 166.29 g/mol | [1] |

| CAS Number | 2396-68-1 | [1][2][4] |

| Appearance | Clear, colorless to light yellow liquid | [2][5] |

| Odor | Strong, stench, thiol-like | [1][4] |

| Melting Point | -11 °C | [1][4] |

| Boiling Point | 230.5 - 238 °C at 760 mmHg | [1][4] |

| Density | 0.964 - 0.99 g/cm³ at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.5480 - 1.5485 | [1][4] |

| Flash Point | 96.9 °C to >110°C (>230 °F) | [1][4] |

| Water Solubility | Insoluble / Sparingly soluble | [2][3][4] |

| Organic Solvent Solubility | Soluble in ethanol, methanol, and ether | [3] |

| pKa | 6.76 ± 0.10 (Predicted) | [1][2] |

| Vapor Pressure | 0.0992 mmHg at 25 °C | [1][6] |

| LogP | 3.27280 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of key properties are crucial for reproducible research. The following sections provide protocols for the synthesis, solubility determination, and pKa measurement of this compound.

Synthesis of this compound

A common method for synthesizing this compound involves the acid-catalyzed alkylation of thiophenol with isobutylene.[7]

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a suitable reaction vessel, mix 1100 grams (10.0 moles) of thiophenol with 300 grams of a boron trifluoride-phosphoric acid complex.[7]

-

Addition of Alkylating Agent: While stirring, slowly add 620 grams (10.9 moles) of isobutylene to the mixture, maintaining the temperature at 0°C.[7]

-

Initial Reaction: Once the addition is complete, continue stirring the mixture at a temperature between 0°C and 10°C for two hours.[7]

-

Heating: Heat the reaction mixture to 70°C and maintain stirring at 70-75°C for an additional two hours.[7]

-

Workup: Cool the mixture to 25°C. The mixture will separate into two layers. Separate the upper organic layer from the lower catalyst layer.[7]

-

Extraction and Washing: Add 500 ml of toluene to the organic layer. Wash this solution four times with 1000-ml portions of water. After the washes, dry the organic layer with magnesium sulfate.[7]

-

Purification: Remove the toluene by evaporation under vacuum. The resulting residue is then distilled in a 10-tray column at a pressure of 1.00 mm Hg. Collect the product fraction boiling at 58-60°C. This procedure yields approximately 1120 grams (68% yield) of 4-(tert-butyl)thiophenol.[7]

Solubility Determination

The solubility of this compound is assessed in various solvents to establish its polarity and miscibility characteristics. It is known to be sparingly soluble or insoluble in water but dissolves well in organic solvents.[3][4]

Caption: Experimental workflow for solubility testing.

Detailed Protocol: This protocol is a standard qualitative method for assessing the solubility of an organic liquid.[8][9]

-

Sample Preparation: In a small test tube, place approximately 0.2 ml of this compound.[9]

-

Solvent Addition: Add 3 ml of the test solvent (e.g., water, 5% NaOH, 5% HCl, ethanol, diethyl ether) in small portions (e.g., 0.5 ml at a time).[9]

-

Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to ensure thorough mixing.[8]

-

Observation: Observe the mixture to determine if the compound has completely dissolved. A compound is considered soluble if it forms a single homogeneous phase with the solvent.[10] If two distinct layers remain, it is considered immiscible (insoluble).[10]

-

Classification:

-

Insoluble in Water: Confirms its nonpolar character.[4]

-

Soluble in 5% NaOH: The solubility in a basic solution indicates the presence of an acidic functional group, in this case, the thiol group which can be deprotonated.[8][11]

-

Insoluble in 5% HCl: Confirms the absence of a basic functional group like an amine.[11]

-

Soluble in Organic Solvents (Ethanol, Ether): Demonstrates the principle of "like dissolves like," where the organic compound dissolves in nonpolar or moderately polar organic solvents.[3][10]

-

pKa Determination

The acid dissociation constant (pKa) quantifies the acidity of the thiol proton. The pKa of thiophenols can be determined experimentally using potentiometric or spectrophotometric titration.

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Protocol:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 0.01 M) in a solvent mixture, such as 50:50 ethanol/water, to ensure solubility.

-

Titration Setup: Place a known volume of the thiophenol solution in a beaker equipped with a magnetic stirrer and a calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: After each addition of the titrant, allow the pH reading to stabilize and record the value along with the total volume of base added.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show a region of buffering.

-

pKa Calculation: Determine the equivalence point, which is the point of maximum slope on the curve. The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) corresponds to the point where the concentrations of the thiol and its conjugate base (thiolate) are equal. At this point, the pH of the solution is equal to the pKa of the thiol.[12]

Spectral Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the different types of protons in the molecule. Expected signals would include those for the tert-butyl group (a singlet), the aromatic protons (multiplets), and the thiol proton (a singlet). The chemical shifts of these signals provide information about their electronic environment.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the different carbon atoms: the quaternary and methyl carbons of the tert-butyl group, and the four unique carbons of the benzene ring.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected absorption bands include:

-

S-H stretching band for the thiol group.

-

C-H stretching bands for the aromatic and aliphatic (tert-butyl) groups.

-

C=C stretching bands characteristic of the aromatic ring.

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak would correspond to the molecular weight of this compound (approx. 166 g/mol ). The fragmentation pattern can help to confirm the structure.

References

- 1. Trustworthy Factory Supply this compound 2396-68-1 with Safe Shipping [orchid-chem.net]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. prepchem.com [prepchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. scribd.com [scribd.com]

- 12. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

An In-depth Technical Guide to 4-tert-Butylthiophenol (CAS 2396-68-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 4-tert-Butylthiophenol (CAS 2396-68-1). The information is intended to support research, development, and safety protocols for professionals working with this compound.

Physicochemical and Spectroscopic Data

This compound is a substituted thiophenol derivative characterized by a tert-butyl group at the para position of the benzene ring. It typically presents as a clear, colorless to pale yellow liquid or a white to off-white crystalline solid with a distinct sulfurous odor.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are essential for handling, storage, and application development.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄S | [1] |

| Molecular Weight | 166.28 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid or white to off-white crystalline powder | [1] |

| Odor | Characteristic sulfurous, mercaptan-like | [1] |

| Melting Point | -11 °C | [2][3] |

| Boiling Point | 238 °C at 760 mmHg | [2][3] |

| Density | 0.964 - 0.99 g/mL at 25 °C | [2][3] |

| Refractive Index | 1.5480 at 20 °C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) | [1][4] |

| Vapor Pressure | 0.0992 mmHg at 25 °C | [2] |

| Flash Point | > 110 °C (> 230 °F) | [5][6] |

| pKa | 6.76 (Predicted) | [1][2] |

| Sensitivity | Air sensitive | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While publicly available spectra are limited, the expected spectral characteristics are outlined below based on the compound's structure.

1.2.1. ¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.3 | d | 2H | Ar-H (ortho to -SH) |

| ~ 7.2 | d | 2H | Ar-H (meta to -SH) |

| ~ 3.4 | s | 1H | S-H |

| ~ 1.3 | s | 9H | -C(CH₃)₃ |

1.2.2. ¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 148 | Ar-C (para to -SH, attached to t-butyl) |

| ~ 130 | Ar-C (ortho to -SH) |

| ~ 128 | Ar-C (meta to -SH) |

| ~ 126 | Ar-C (ipso, attached to -SH) |

| ~ 34 | -C(CH₃)₃ |

| ~ 31 | -C(CH₃)₃ |

1.2.3. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Strong | Aliphatic C-H stretch |

| 2600 - 2550 | Weak | S-H stretch |

| 1600 - 1585 | Medium | Aromatic C=C stretch |

| 1500 - 1400 | Medium | Aromatic C=C stretch |

| ~ 830 | Strong | p-disubstituted benzene C-H bend |

1.2.4. Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 166 | Molecular ion [M]⁺ |

| 151 | [M - CH₃]⁺ |

| 133 | [M - SH]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

One common laboratory-scale synthesis involves the Friedel-Crafts alkylation of thiophenol with isobutylene, catalyzed by a Lewis acid.

Materials:

-

Thiophenol

-

Isobutylene

-

Boron trifluoride-phosphoric acid complex (catalyst)

-

Toluene

-

Magnesium sulfate

-

Water

Procedure:

-

A mixture of thiophenol and the boron trifluoride-phosphoric acid complex is prepared in a reaction vessel.

-

The mixture is cooled to 0 °C, and isobutylene is slowly added with continuous stirring.

-

After the addition is complete, the reaction mixture is stirred at 0-10 °C for two hours.

-

The mixture is then heated to 70 °C and maintained at 70-75 °C for an additional two hours.

-

After cooling to room temperature, the organic layer is separated from the catalyst layer and dissolved in toluene.

-

The toluene solution is washed multiple times with water and subsequently dried using magnesium sulfate.

-

Toluene is removed via vacuum evaporation, and the resulting residue is purified by distillation to yield this compound.

References

Spectral Analysis of 4-tert-butylthiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-tert-butylthiophenol (also known as 4-tert-butylbenzenethiol), a key intermediate in the synthesis of various organic compounds. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Introduction

This compound is an aromatic thiol compound with the chemical formula C₁₀H₁₄S. Its structure, characterized by a benzene ring substituted with a tert-butyl group and a thiol group in the para position, gives rise to a distinct spectral fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is crucial for its identification, purity assessment, and the characterization of its derivatives in research and development settings.

Spectral Data

The following tables summarize the expected quantitative spectral data for this compound. This data is compiled from typical values for similarly structured compounds and is supported by entries in spectral databases such as the Spectral Database for Organic Compounds (SDBS), where it is listed under entry number 10681.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the thiol proton, and the protons of the tert-butyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.2 | Doublet | 2H | Ar-H (ortho to -SH) |

| ~ 7.1 - 7.0 | Doublet | 2H | Ar-H (ortho to -C(CH₃)₃) |

| ~ 3.4 | Singlet | 1H | S-H |

| ~ 1.3 | Singlet | 9H | -C(CH₃)₃ |

2.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the para-substituted benzene ring, four signals are expected for the aromatic carbons, in addition to the signals for the tert-butyl group.

| Chemical Shift (δ) ppm | Assignment |

| ~ 148 | Ar-C (ipso to -C(CH₃)₃) |

| ~ 135 | Ar-C (ortho to -SH) |

| ~ 128 | Ar-C (ortho to -C(CH₃)₃) |

| ~ 126 | Ar-C (ipso to -SH) |

| ~ 34 | -C (CH₃)₃ |

| ~ 31 | -C(CH₃ )₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2960 - 2870 | Strong | Aliphatic C-H stretch (tert-butyl) |

| ~ 2600 - 2550 | Weak | S-H stretch |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 830 | Strong | para-disubstituted C-H bend (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 166 | High | [M]⁺ (Molecular ion) |

| 151 | High | [M - CH₃]⁺ |

| 133 | Medium | [M - SH]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 57 | High | [C(CH₃)₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans (typically 128 or more) is required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be conveniently obtained as a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Mount the plates in the spectrometer's sample holder.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean salt plates and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis:

-

The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge (m/z) ratio.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

An In-depth Technical Guide to the Solubility of 4-tert-Butylthiophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-tert-Butylthiophenol and its Solubility

This compound is an organosulfur compound with the chemical formula (CH₃)₃CC₆H₄SH. Its structure, featuring a bulky tert-butyl group and a polar thiol group attached to a benzene ring, imparts a unique solubility profile. Generally, it is characterized by its low solubility in water and good solubility in common organic solvents.[1][2][3] This property is crucial in various applications, including organic synthesis, pharmaceutical development, and as an intermediate in the production of antioxidants and polymers. Understanding its solubility in different organic media is paramount for optimizing reaction conditions, purification processes, and formulation development.

Quantitative Solubility Data

As of the latest literature review, specific quantitative data on the solubility of this compound in a range of organic solvents at various temperatures is not extensively published. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Diethyl Ether | |||

| Benzene | |||

| Acetone | |||

| Toluene | |||

| Dichloromethane | |||

| User-defined |

Experimental Protocol for Solubility Determination: Isothermal Gravimetric Method

The isothermal gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent at a constant temperature.[1][4][5][6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled water bath or incubator

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven

-

Desiccator

Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled water bath or incubator set to the desired temperature.

-

Stir the mixture using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution is considered to be at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter that is chemically resistant to the solvent and filter the solution into a pre-weighed, clean, and dry evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dry this compound residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

Data Calculation

-

Mass of the solvent: Subtract the final mass of the dry residue from the initial mass of the saturated solution.

-

Mass of the dissolved this compound: This is the final constant mass of the residue.

-

Solubility ( g/100 mL):

-

Calculate the density of the solvent at the experimental temperature if not known.

-

Solubility = (Mass of dissolved solid / Volume of solvent) x 100

-

-

Solubility (mol/L):

-

Convert the mass of the dissolved solid to moles using the molecular weight of this compound (166.28 g/mol ).

-

Solubility = Moles of dissolved solid / Volume of solvent (in Liters)

-

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Solvent Polarity: Following the "like dissolves like" principle, this compound, being a relatively nonpolar molecule with a polar functional group, will exhibit higher solubility in moderately polar to nonpolar organic solvents.

-

Temperature: The solubility of solids in liquids generally increases with temperature. It is therefore critical to control and report the temperature at which solubility is determined.

-

Purity of Solute and Solvent: Impurities can affect the measured solubility. Using high-purity starting materials is essential for accurate results.

Conclusion

This guide provides a framework for understanding and determining the solubility of this compound in organic solvents. By following the detailed experimental protocol, researchers can generate the critical quantitative data needed for their work in drug development, chemical synthesis, and materials science. The provided templates and diagrams are intended to facilitate a systematic and accurate approach to solubility studies.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-tert-Butylthiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and bonding of 4-tert-Butylthiophenol (4-tBTP). It serves as a comprehensive resource for researchers, scientists, and professionals in drug development by consolidating structural data, spectroscopic information, and relevant experimental methodologies. This document presents quantitative data in structured tables and includes mandatory visualizations of key processes to facilitate a deeper understanding of the compound's chemical behavior.

Introduction

This compound, with the chemical formula C10H14S, is an aromatic thiol compound characterized by a benzene ring substituted with a thiol (-SH) group and a tert-butyl group at the para position.[1] This substitution pattern imparts specific steric and electronic properties that influence its molecular geometry, reactivity, and spectroscopic signature. 4-tBTP is utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and as a stabilizer in polymer formulations.[2][3] A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is crucial for its application in materials science and as a building block in organic synthesis.

Molecular Structure and Bonding

The molecular structure of this compound is defined by the spatial arrangement of its constituent atoms and the intricate network of covalent bonds. The presence of a bulky tert-butyl group and a polarizable thiol group on the aromatic ring leads to a unique combination of steric hindrance and electronic effects.

Optimized Molecular Geometry

Due to the lack of a publicly available crystal structure, the molecular geometry of this compound is best described through computational chemistry methods, such as Density Functional Theory (DFT). The following tables summarize the predicted bond lengths, bond angles, and dihedral angles based on DFT calculations for analogous substituted benzene derivatives. These values provide a reliable model of the molecule's three-dimensional shape in the gaseous phase.

Table 1: Predicted Bond Lengths for this compound

| Bond | Atom 1 | Atom 2 | Predicted Bond Length (Å) |

| Aromatic Ring | |||

| C-C | C1 | C2 | ~1.39 |

| C-C | C2 | C3 | ~1.39 |

| C-C | C3 | C4 | ~1.39 |

| C-C | C4 | C5 | ~1.39 |

| C-C | C5 | C6 | ~1.39 |

| C-C | C6 | C1 | ~1.39 |

| C-H | C2/C6 | H | ~1.08 |

| C-H | C3/C5 | H | ~1.08 |

| Thiol Group | |||

| C-S | C1 | S | ~1.77 |

| S-H | S | H | ~1.34 |

| tert-Butyl Group | |||

| C-C (ring-tert-butyl) | C4 | C7 | ~1.54 |

| C-C (tert-butyl internal) | C7 | C8/C9/C10 | ~1.54 |

| C-H (tert-butyl) | C8/C9/C10 | H | ~1.09 |

Note: These values are estimations based on DFT calculations of similar substituted aromatic compounds.

Table 2: Predicted Bond Angles for this compound

| Angle | Atom 1 | Atom 2 (Vertex) | Atom 3 | Predicted Bond Angle (°) |

| Aromatic Ring | ||||

| C-C-C | C6 | C1 | C2 | ~120 |

| C-C-C | C1 | C2 | C3 | ~120 |

| C-C-C | C2 | C3 | C4 | ~120 |

| C-C-S | C2/C6 | C1 | S | ~120 |

| C-C-C (tert-butyl) | C3/C5 | C4 | C7 | ~120 |

| Thiol Group | ||||

| C-S-H | C1 | S | H | ~96 |

| tert-Butyl Group | ||||

| C-C-C (ring-tert-butyl) | C4 | C7 | C8/C9/C10 | ~109.5 |

| H-C-H (tert-butyl) | H | C8/C9/C10 | H | ~109.5 |

Note: These values are estimations based on DFT calculations of similar substituted aromatic compounds.

Table 3: Key Predicted Dihedral Angles for this compound

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Dihedral Angle (°) |

| C-C-S-H | C2 | C1 | S | H | ~0 or ~180 (planar or anti-planar) |

| C-C-C-C (ring) | C1 | C2 | C3 | C4 | ~0 (planar) |

| C-C-C-C (tert-butyl) | C3 | C4 | C7 | C8 | Variable (due to rotation) |

Note: These values are estimations based on DFT calculations of similar substituted aromatic compounds.

Hybridization and Bonding

The carbon atoms of the benzene ring are sp² hybridized, forming a planar hexagonal ring with delocalized π-electrons. The sulfur atom in the thiol group is approximately sp³ hybridized, leading to a bent geometry around the sulfur. The central carbon of the tert-butyl group is sp³ hybridized, resulting in a tetrahedral arrangement of the methyl groups.

Spectroscopic Data

Spectroscopic techniques provide valuable insights into the bonding and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.2-7.4 | Doublet | Aromatic protons ortho to the thiol group |

| ¹H | ~7.1-7.3 | Doublet | Aromatic protons meta to the thiol group |

| ¹H | ~3.4 | Singlet | Thiol proton (-SH) |

| ¹H | ~1.3 | Singlet | tert-Butyl protons (-C(CH₃)₃) |

| ¹³C | ~148 | Singlet | Aromatic carbon attached to tert-butyl group |

| ¹³C | ~135 | Singlet | Aromatic carbons ortho to the thiol group |

| ¹³C | ~126 | Singlet | Aromatic carbons meta to the thiol group |

| ¹³C | ~125 | Singlet | Aromatic carbon attached to the thiol group |

| ¹³C | ~34 | Singlet | Quaternary carbon of the tert-butyl group |

| ¹³C | ~31 | Singlet | Methyl carbons of the tert-butyl group |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing information about the functional groups present.

Table 5: Key Infrared (IR) Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| S-H stretch | ~2550 - 2600 | Weak |

| C-H stretch (aromatic) | ~3000 - 3100 | Medium |

| C-H stretch (aliphatic) | ~2850 - 3000 | Strong |

| C=C stretch (aromatic) | ~1450 - 1600 | Medium |

| C-S stretch | ~600 - 800 | Medium |

Note: Frequencies are approximate and can be influenced by the physical state of the sample.

Experimental Protocols

The data presented in this guide are typically obtained through the following experimental techniques.

Computational Chemistry (Density Functional Theory)

-

Model Building: A 3D model of the this compound molecule is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized using a DFT method, for example, with the B3LYP functional and a 6-31G(d,p) basis set, to find the lowest energy conformation.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Data Extraction: Bond lengths, bond angles, and dihedral angles are extracted from the optimized structure file.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

-

Analysis: Integrate the peaks in the ¹H spectrum and assign chemical shifts based on known correlations.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet can be made, or the sample can be dissolved in a suitable solvent.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the this compound molecular structure.

Synthesis Workflow

A common laboratory synthesis of this compound involves the Friedel-Crafts alkylation of thiophenol with isobutylene.[4]

Caption: A typical laboratory synthesis workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound, supported by predicted geometric parameters and characteristic spectroscopic data. The inclusion of experimental protocols and visual workflows offers a practical resource for scientists and researchers. The structural and electronic features elucidated here are fundamental to understanding the reactivity and potential applications of this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-tert-butylthiophenol: Commercial Sources, Purity, and Synthesis

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various organic molecules. This document details its commercial availability and purity levels, outlines established synthesis and purification protocols, and discusses analytical methods for purity assessment.

Commercial Sources and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 97% to over 99%. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Stated Purity | Notes |

| Sigma-Aldrich | 97% | Also available as 4-tert-Butylbenzenethiol. |

| Thermo Scientific Chemicals | 97% | Formerly Alfa Aesar.[1] |

| Apollo Scientific | ≥95% | - |

| Parchem | - | Trusted global supplier.[2] |

| Various Suppliers on ChemicalBook | 98% to 99%+ (HPLC) | Multiple listings from various traders and manufacturers.[3] |

Synthesis Protocols

There are two primary, well-documented methods for the laboratory and industrial-scale synthesis of this compound.

Synthesis via Friedel-Crafts Alkylation of Thiophenol with Isobutylene

This method involves the direct alkylation of thiophenol using isobutylene in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

Reaction Setup: To a stirred mixture of 1100 g (10.0 moles) of thiophenol and 300 g of a boron trifluoride-phosphoric acid complex, slowly add 620 g (10.9 moles) of isobutylene at 0°C.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at 0-10°C for two hours. Subsequently, heat the mixture to 70°C and maintain it at 70-75°C for an additional two hours.

-

Workup: Cool the reaction mixture to 25°C. Separate the organic layer from the lower catalyst layer and dissolve it in 500 mL of toluene.

-

Washing: Wash the toluene solution four times with 1000 mL portions of water.

-

Drying: Dry the organic layer with magnesium sulfate.

-

Purification: Evaporate the toluene under reduced pressure. The residue is then distilled to yield this compound.

Synthesis via Reduction of 4-tert-butylbenzenesulfonyl chloride

This alternative route involves the reduction of a sulfonyl chloride derivative.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine 60.0 g of p-tert-butylbenzenesulfonyl chloride, 250 mL of water, and 150 mL of chlorosulfonic acid.

-

Addition of Reagents: To this mechanically stirred mixture, add 1.3 g of triphenylphosphine, 5.7 g of iron powder, and 34 g of sodium sulfide.

-

Reaction Conditions: Heat the reaction mixture to 200°C and maintain this temperature for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to stand and separate the aqueous layer. Adjust the pH of the aqueous layer to 1.0.

-

Extraction and Concentration: Extract the aqueous layer with a suitable organic solvent and concentrate the combined organic phases.

-

Purification: Purify the crude product by distillation under reduced pressure to obtain this compound.

Purification Methods

The primary method for purifying this compound is distillation under reduced pressure , which is effective in separating the product from less volatile impurities and starting materials.

For higher purity requirements, recrystallization can be employed, particularly if the product is a low-melting solid or can be induced to crystallize. The choice of solvent is critical and should be determined empirically. A good solvent for recrystallization will dissolve the compound well at elevated temperatures but poorly at lower temperatures. Common solvent systems for substituted phenols and thiophenols that could be explored include ethanol/water or hexane/ethyl acetate mixtures.[2][4][5][6][7]

Analytical Methods for Purity Determination

The purity of this compound is typically assessed using standard chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both qualitative and quantitative analysis of this compound and its potential impurities.

Typical GC-MS Parameters (starting point):

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3][8]

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[3][8]

-

Injector Temperature: 250°C.[8]

-

Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp at a rate of 10-20°C/min to a final temperature of around 300°C.[8]

-

MS Detector: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 50-500.

High-Performance Liquid Chromatography (HPLC)

HPLC is another common method for purity assessment, particularly for less volatile impurities.

Typical HPLC Parameters (starting point):

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or sulfuric acid) to improve peak shape. A typical starting point would be an isocratic elution with a 50:50 (v/v) mixture.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm or 280 nm.[9]

Potential Impurities

The potential impurities in this compound are largely dependent on the synthetic route employed.

-

From Friedel-Crafts Alkylation:

-

Unreacted thiophenol .

-

Isomeric byproducts such as 2-tert-butylthiophenol .

-

Poly-alkylated products like di-tert-butylthiophenol .[10]

-

-

From Reduction of 4-tert-butylbenzenesulfonyl chloride:

-

Unreacted 4-tert-butylbenzenesulfonyl chloride .

-

The corresponding disulfide, bis(4-tert-butylphenyl) disulfide , which can form via oxidation of the thiophenol product.

-

Experimental Workflow and Logic Diagrams

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.

Caption: General experimental workflow for this compound.

The logical relationship for choosing a synthesis method might depend on the availability of starting materials and the desired scale of the reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. How To [chem.rochester.edu]

- 3. lcms.cz [lcms.cz]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. mt.com [mt.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 9. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Stability and Degradation of 4-tert-butylthiophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of 4-tert-butylthiophenol. The information is curated for professionals in research and development who utilize this compound in their work. This document outlines the known stability profile, details various degradation pathways, and provides methodologies for stability assessment.

Chemical Stability and General Properties

This compound, a substituted thiophenol derivative, is a clear, colorless to pale yellow liquid at room temperature.[1] It is characterized by a strong, sulfurous odor.[1] Its stability is a critical factor for its storage and application, particularly in the pharmaceutical and polymer industries where it is used as an intermediate and an antioxidant.[1][2] The compound is known to be sensitive to air and light and should be stored under an inert atmosphere.[3] Degradation can occur upon exposure to strong oxidizing agents.[2]

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄S | [4] |

| Molecular Weight | 166.28 g/mol | [4] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Boiling Point | 238 °C | |

| Density | 0.964 g/mL at 25 °C | |

| pKa | 6.76 ± 0.10 (Predicted) | [1] |

| Water Solubility | Insoluble | [1][3] |

Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily driven by oxidation and photodegradation. While specific kinetic and thermodynamic data for this compound is limited in publicly available literature, the degradation mechanisms can be inferred from the known reactivity of thiophenols and related compounds like 4-tert-butylphenol.

Oxidative Degradation

The most common degradation pathway for thiophenols is oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide bond. In the case of this compound, this results in the formation of 4,4'-di-tert-butyldiphenyl disulfide. This process can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts, or by stronger oxidizing agents.[2]

References

Methodological & Application

Application Notes and Protocols for the Use of 4-tert-Butylthiophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylthiophenol is a versatile organosulfur compound widely employed in organic synthesis as a key building block for the construction of carbon-sulfur bonds. Its sterically bulky tert-butyl group can influence reaction selectivity and enhance the stability of intermediates and final products. This document provides detailed application notes and experimental protocols for the use of this compound in several important classes of organic reactions, including cross-coupling reactions, nucleophilic aromatic substitution, and thiol-ene additions.

Key Applications at a Glance

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product |

| Copper-Catalyzed S-Vinylation | Vinyl Halides | Copper(I) salts | Aryl Vinyl Sulfides |

| Chan-Lam S-Arylation | Arylboronic Acids | Copper salts | Diaryl Sulfides |

| Ullmann Condensation | Aryl Halides | Copper salts | Diaryl Sulfides |

| Palladium-Catalyzed C-S Coupling | Aryl Halides | Palladium complexes | Diaryl Sulfides |

| Nucleophilic Aromatic Substitution | Activated Aryl Halides | Base | Diaryl Sulfides |

| Thiol-Ene Reaction | Alkenes | Radical or base initiator | Alkyl Aryl Sulfides |

Experimental Protocols and Data

Copper-Catalyzed S-Vinylation of this compound

This protocol describes the synthesis of (E)-(4-(tert-butyl)phenyl)(oct-1-en-1-yl)sulfane, a vinyl sulfide, via a copper-catalyzed cross-coupling reaction.

Reaction Scheme:

Experimental Protocol:

A mixture of this compound (1.0 mmol), (E)-1-iodooctene (1.2 mmol), copper(I) catalyst (e.g., [Cu(phen)(PPh₃)₂]NO₃, 5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 mmol) in an appropriate solvent (e.g., dioxane, 5 mL) is stirred at a specified temperature (e.g., 80 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[1]

Quantitative Data:

| Thiol | Vinyl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | (E)-1-Iodooctene | [Cu(phen)(PPh₃)₂]NO₃ (5 mol%) | Cs₂CO₃ | Dioxane | 80 | 12 | 92 |

Chan-Lam S-Arylation

The Chan-Lam coupling provides a powerful method for the formation of diaryl sulfides under mild conditions, using a copper catalyst and an oxidant, often atmospheric oxygen.

Experimental Workflow:

Caption: General workflow for Chan-Lam S-arylation.

General Protocol:

To a solution of this compound (1.0 mmol) and an arylboronic acid (1.2 mmol) in a suitable solvent such as ethanol, is added a copper catalyst (e.g., CuSO₄, 5 mol%), a ligand (e.g., 1,10-phenanthroline·H₂O, 10 mol%), and a base (e.g., nBu₄NOH, 2.0 mmol).[2] The reaction mixture is stirred at room temperature and open to the air. The progress of the reaction is monitored by TLC. After completion, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.

Quantitative Data for S-Arylation of Thiols:

| Thiol | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Thiophenol | Phenylboronic acid | CuSO₄ | 1,10-phen·H₂O | nBu₄NOH | Ethanol | 88 |

| 4-Methoxythiophenol | Phenylboronic acid | CuSO₄ | 1,10-phen·H₂O | nBu₄NOH | Ethanol | 95 |

| 4-Chlorothiophenol | Phenylboronic acid | CuSO₄ | 1,10-phen·H₂O | nBu₄NOH | Ethanol | 85 |

Note: Specific yield for this compound under these exact conditions is not provided in the cited literature, but similar high yields are expected.

Ullmann Condensation

The Ullmann condensation is a classical method for forming diaryl sulfides by coupling a thiol with an aryl halide, typically an iodide or bromide, using a copper catalyst at elevated temperatures.

Catalytic Cycle:

Caption: Simplified catalytic cycle for the Ullmann condensation.

General Protocol:

A mixture of this compound (1.0 mmol), an aryl halide (1.0 mmol), a copper catalyst (e.g., CuI, 10-20 mol%), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol), and optionally a ligand in a high-boiling solvent (e.g., DMF, NMP, or toluene) is heated at high temperature (110-140 °C) for several hours.[3][4] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography or recrystallization.

Palladium-Catalyzed C-S Cross-Coupling

Palladium catalysts, particularly with bulky phosphine ligands, are highly effective for the formation of C-S bonds between thiols and aryl halides under relatively mild conditions.

Catalytic Cycle:

Caption: Simplified catalytic cycle for Pd-catalyzed C-S coupling.

General Protocol:

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv). This compound (1.2 equiv) and the aryl halide (1.0 equiv) are then added, followed by an anhydrous solvent (e.g., toluene or dioxane). The reaction mixture is heated (typically 80-110 °C) until the starting material is consumed. After cooling, the mixture is diluted, filtered, and the filtrate is concentrated. The product is isolated by column chromatography.[5]

Nucleophilic Aromatic Substitution (SNAr)

In the presence of a strong electron-withdrawing group (e.g., -NO₂) on the aromatic ring, this compound can act as a nucleophile to displace a leaving group (typically a halide) via an SNAr mechanism.

Reaction Mechanism:

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature [organic-chemistry.org]

- 3. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols: 4-tert-Butylthiophenol as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-tert-butylthiophenol and its close structural analogs as intermediates in the synthesis of pharmaceutically active compounds. This document includes detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and relevant biological mechanisms.

Introduction

This compound is an aromatic thiol that serves as a versatile building block in organic synthesis. Its nucleophilic thiol group and the lipophilic tert-butyl group make it a valuable intermediate for introducing sulfur-containing moieties and modulating the physicochemical properties of target molecules. While direct applications are varied, its structural motif is found in several classes of therapeutic agents. This document focuses on a prominent example: the synthesis of Probucol, a lipid-lowering agent, from a closely related derivative of this compound.

Case Study: Synthesis of Probucol

Probucol, chemically known as 4,4'-[(1-methylethylidene)bis(thio)]bis[2,6-bis(1,1-dimethylethyl)phenol], is a diphenolic compound with potent antioxidant and lipid-modulating properties.[1] Its synthesis provides an excellent case study for the application of substituted thiophenols in pharmaceutical manufacturing. The key starting material for one of the common synthetic routes is 2,6-di-tert-butyl-4-mercaptophenol, a close analog of this compound.

Synthetic Pathway

The synthesis of Probucol can be achieved via the reaction of 2,6-di-tert-butyl-4-mercaptophenol with an acetone equivalent. A particularly efficient method involves a two-step, one-pot reaction starting with the reaction of 2,6-di-tert-butyl-4-mercaptophenol with propyne (allylene) under basic conditions to form an olefin intermediate. This intermediate is then reacted in situ with another equivalent of 2,6-di-tert-butyl-4-mercaptophenol under acidic conditions to yield Probucol.[2]

Caption: Synthetic pathway for Probucol.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of Probucol as described in patent CN103145595B.[2]

| Parameter | Value |

| Starting Material | 2,6-di-tert-butyl-4-mercaptophenol |

| Reagents | Propyne, Methanol, Sodium Methoxide, Hydrochloric Acid |

| Reaction Time | 3 hours (propyne addition) + 1 hour (acidification) |

| Reaction Temperature | 60-65 °C |

| Product Yield | 93.8 - 94.5% |

| Product Purity (HPLC) | 99.90 - 99.93% |

| Melting Point | 125 - 126 °C |

Experimental Protocol: Synthesis of Probucol

This protocol is adapted from the procedure described in patent CN103145595B.[2]

Materials:

-

2,6-di-tert-butyl-4-mercaptophenol

-

Methanol

-

Sodium methoxide

-

Propyne (Allylene)

-

Hydrochloric acid (35% mass concentration)

-

Ethanol (95%)

-

Autoclave (1.0 L)

-

Five-necked flask (500 mL)

-

Stirrer

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

Step 1: Formation of the Olefin Intermediate

-

To a 1.0 L autoclave, add 47.7 g (0.2 mol) of 2,6-di-tert-butyl-4-mercaptophenol, 76 g of methanol, and 21.6 g (0.4 mol) of sodium methoxide.

-

Heat the mixture to 50 °C with stirring to dissolve the solids.

-

Continue heating to 60 °C and introduce propyne gas, maintaining a pressure of 1 MPa.

-

Stir the reaction mixture for 3 hours at 60 °C under 1 MPa of propyne pressure.

-

After 3 hours, release the pressure and transfer the reaction mixture to a 500 mL five-necked flask.

-

-

Step 2: Formation of Probucol

-

To the five-necked flask containing the olefin intermediate, add another 47.7 g (0.2 mol) of 2,6-di-tert-butyl-4-mercaptophenol.

-

Heat the mixture to 60 °C with stirring to dissolve the solids.

-

Add 35% hydrochloric acid to adjust the pH of the reaction mixture to approximately 0.8.

-

Continue heating the mixture to 60-65 °C and maintain this temperature for 1 hour with stirring.

-

-

Step 3: Isolation and Purification

-

Cool the reaction mixture to 5-15 °C and stir for 4-6 hours to facilitate precipitation.

-

Collect the crude product by suction filtration and wash the solid with water.

-

Recrystallize the crude product from 95% ethanol.

-

Dry the purified product under vacuum to obtain Probucol.

-

Mechanism of Action of Probucol: A Brief Overview

Probucol's therapeutic effects are attributed to its potent antioxidant properties and its impact on cholesterol metabolism. It is known to inhibit the oxidation of low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis. Additionally, it influences the reverse cholesterol transport pathway.

Caption: Simplified mechanism of action of Probucol.

Other Potential Pharmaceutical Applications

While the synthesis of Probucol is a well-established example, derivatives of this compound have been explored for other therapeutic areas:

-

Anti-inflammatory Agents: 4-Alkylthio-o-anisidine derivatives have been synthesized and shown to possess antioxidant and anti-inflammatory activities.[3]

-

Antiviral Agents: 4-tert-Butylphenyl-substituted spirothiazolidinones have been identified as inhibitors of influenza virus entry, targeting the hemagglutinin-mediated fusion process.[4]

-

Enzyme Inhibitors: Various derivatives of substituted thiophenols have been investigated as inhibitors of enzymes such as protein kinases and angiogenesis inhibitors for potential use in cancer therapy.

These examples highlight the broader potential of this compound and its analogs as key intermediates in the discovery and development of new therapeutic agents. Further research in this area may lead to the identification of novel drug candidates with diverse pharmacological activities.

References

- 1. benchchem.com [benchchem.com]

- 2. CN103145595B - Synthesis method of probucol - Google Patents [patents.google.com]

- 3. Synthesis and anti-inflammatory activity of antioxidants, 4-alkylthio-o-anisidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4-tert-butylthiophenol in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butylthiophenol (TBT), a substituted aromatic thiol, is a versatile molecule in polymer chemistry, primarily utilized for its ability to control polymerization reactions and impart specific properties to the resulting polymers. Its key applications stem from its function as a chain transfer agent, a potential polymerization inhibitor/antioxidant, and as a synthon for specialty monomers. The presence of the bulky tert-butyl group influences its reactivity and solubility, making it a subject of interest for fine-tuning polymer architectures.

This document provides detailed application notes, experimental protocols, and mechanistic diagrams for the use of this compound in polymer synthesis.

This compound as a Chain Transfer Agent

The most prominent role of this compound in polymer chemistry is as a chain transfer agent (CTA) in free radical polymerization. Chain transfer agents are crucial for controlling the molecular weight of polymers. The thiol group (-SH) in TBT can readily donate a hydrogen atom to a propagating polymer radical, effectively terminating that chain and initiating a new one. This process allows for the synthesis of polymers with lower molecular weights and narrower molecular weight distributions than would be obtained otherwise.

The reactivity of thiophenols as chain transfer agents is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the tert-butyl group, are known to increase the chain transfer constant (Ctr), making this compound a more effective chain transfer agent than unsubstituted thiophenol.[1]

Quantitative Data: Chain Transfer Activity

| Chain Transfer Agent | Monomer | Polymerization Conditions | Effect on Molecular Weight | Reference |

| 4-substituted thiophenols | Methyl Methacrylate (MMA), Acrylamide | Photopolymerization | Significant reduction in polymer molecular weight. Electron-donating groups increase the chain transfer constant. | [1] |

| n-dodecanethiol | Styrene | Emulsion Polymerization | Effective in controlling molecular weight. | [2] |

| Thiophenols (general) | Acrylamide, 1-vinyl-2-pyrrolidone | Aqueous solution polymerization at 25 °C | Notable decrease in polymer molecular weight with minimal impact on polymerization rate. | [3][4] |

Experimental Protocol: Control of Molecular Weight in Styrene Solution Polymerization using this compound

This protocol describes a general procedure for the solution polymerization of styrene using this compound as a chain transfer agent to control the polymer's molecular weight.

Materials:

-

Styrene (inhibitor removed)

-

This compound (TBT)

-

Azobisisobutyronitrile (AIBN) (recrystallized)

-

Toluene (anhydrous)

-

Methanol

-

Schlenk flask or similar reaction vessel with a magnetic stirrer

-

Nitrogen or Argon inert gas supply

-

Oil bath

Procedure:

-

Monomer and Solvent Preparation: Purify styrene by washing with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water, drying over anhydrous magnesium sulfate, and distillation under reduced pressure. Store the purified monomer under an inert atmosphere at low temperature.

-

Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified styrene and anhydrous toluene. The monomer concentration is typically in the range of 1-3 M.

-

Addition of Chain Transfer Agent: Add the calculated amount of this compound to the reaction mixture. The concentration of the CTA will determine the extent of molecular weight reduction and should be calculated based on the desired degree of polymerization.

-

Initiator Addition: Add the initiator, AIBN. A typical initiator concentration is in the range of 0.01-0.1 M.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

-

Monitoring: At timed intervals, aliquots can be taken from the reaction mixture using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC/GPC).

-

Termination and Purification: After the desired reaction time or monomer conversion is reached, terminate the polymerization by cooling the flask and exposing the mixture to air.

-

Polymer Precipitation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60 °C to a constant weight.

Diagram: Workflow for Controlled Radical Polymerization

Caption: General experimental workflow for controlled radical polymerization.

This compound as a Polymerization Inhibitor/Stabilizer

Phenolic compounds are well-known polymerization inhibitors and antioxidants.[5] They function by scavenging free radicals, which are responsible for initiating and propagating polymerization. While this compound is a thiol, its structural similarity to phenols, particularly the presence of a labile hydrogen atom on the sulfur atom, suggests it may exhibit inhibitory or stabilizing properties, especially in the presence of oxygen where it can intercept peroxy radicals. However, its primary role is generally considered to be that of a chain transfer agent.

Experimental Data: Inhibitory Effects

Specific quantitative data on the inhibitory effect of this compound are not widely reported. The inhibitory performance of phenolic compounds in styrene polymerization has been studied, and the data below for a related compound, 4-tert-butylcatechol (TBC), is provided for context.

| Inhibitor | Monomer | Polymerization Conditions | Polymer Growth (%) after 4h | Reference |

| 4-tert-butylcatechol (TBC) | Styrene | Thermal Polymerization | Data not specified, but used as a commercial inhibitor | [6] |

| 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | Styrene | Thermal Polymerization | 16.40 | [6][7] |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Styrene | Thermal Polymerization | 42.50 | [6][7] |

Note: The effectiveness of phenolic inhibitors is often dependent on the presence of dissolved oxygen.[5]

Experimental Protocol: Evaluation of Inhibitory Activity

A general protocol to evaluate the inhibitory activity of this compound would involve monitoring the induction period in a bulk or solution polymerization of a reactive monomer like styrene.

Materials:

-

Styrene (inhibitor removed)

-

This compound (TBT)

-

AIBN (recrystallized)

-

Toluene (anhydrous)

-

Dilatometer or reaction vessel with sampling capability

-

Inert gas supply

Procedure:

-

Prepare a stock solution of the monomer (styrene) and initiator (AIBN) in the solvent (toluene).

-

Divide the stock solution into several reaction vessels.

-

Add varying concentrations of this compound to each vessel, keeping one as a control with no added TBT.

-

Degas the solutions with an inert gas.

-

Place the vessels in a constant temperature bath and start monitoring the polymerization (e.g., by measuring the volume contraction in a dilatometer or by taking samples for conversion analysis).

-

Record the time it takes for polymerization to begin (the induction period) for each concentration of TBT.

-

Plot the induction period as a function of the TBT concentration to determine its inhibitory effect.

Diagram: Mechanism of Inhibition by Radical Scavenging

Caption: Simplified mechanism of radical scavenging by a thiol.

This compound as a Monomer Synthon

While this compound itself is not a difunctional monomer, it can be a precursor for the synthesis of monomers used to produce specialty polymers like poly(thioether)s. For instance, it could be chemically modified to introduce a second reactive group, or a dithiol analogue could be used. Poly(thioether)s are known for their high refractive index, good thermal stability, and resistance to solvents.

A potential application is in the synthesis of poly(β-hydroxy thioether)s through the reaction of a bisphenol A diglycidyl ether (a diepoxide) with a dithiol. A hypothetical dithiol derived from this compound could be used in such a reaction.

Experimental Protocol: Synthesis of a Poly(β-hydroxy thioether)